Pentetate zinc trisodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

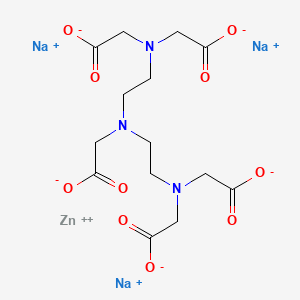

El pentetato de zinc trisódico, también conocido como trisódico de zinc dietilentriaminopentaacetato, es un ácido poliamino carboxílico sintético. Se utiliza principalmente como agente quelante para eliminar ciertas sustancias nocivas del cuerpo, particularmente después de la exposición a la radiación. El compuesto tiene una fórmula molecular de Na₃ZnC₁₄H₁₈N₃O₁₀ y un peso molecular de 522,7 Daltons .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El pentetato de zinc trisódico se sintetiza mediante la reacción del ácido dietilentriaminopentaacético con óxido de zinc en presencia de hidróxido de sodio. Las condiciones de reacción generalmente implican disolver el ácido dietilentriaminopentaacético en agua, agregar óxido de zinc y luego ajustar el pH con hidróxido de sodio para lograr el producto deseado .

Métodos de Producción Industrial

En entornos industriales, la producción de pentetato de zinc trisódico implica reacciones a gran escala bajo condiciones controladas para garantizar la pureza y la consistencia. El proceso incluye el monitoreo cuidadoso de los niveles de pH, la temperatura y los tiempos de reacción para optimizar el rendimiento y la calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

El pentetato de zinc trisódico principalmente experimenta reacciones de quelación, donde forma complejos estables con iones metálicos al intercambiar zinc por un metal de mayor capacidad de unión . Este proceso de quelación es crucial para su función como agente de radiomitigación.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran pentetato de zinc trisódico incluyen ácido dietilentriaminopentaacético, óxido de zinc e hidróxido de sodio. Las reacciones generalmente se llevan a cabo en soluciones acuosas bajo condiciones controladas de pH .

Principales Productos Formados

Los principales productos formados a partir de las reacciones de pentetato de zinc trisódico son complejos metálicos estables, que luego se excretan del cuerpo a través de la filtración glomerular en la orina .

Aplicaciones Científicas De Investigación

Medical Applications

1.1 Radiological Contamination Treatment

Pentetate zinc trisodium is specifically indicated for the treatment of individuals with known or suspected internal contamination from transuranic elements such as plutonium, americium, and curium. These elements can pose significant health risks due to their radioactive properties.

- Mechanism of Action : The compound works by forming stable chelates with these metal ions, facilitating their excretion from the body. It exchanges zinc for the contaminating metal, effectively reducing its biological half-life and toxicity .

1.2 Administration Routes

Zn-DTPA can be administered intravenously or via inhalation, depending on the nature of the contamination and the clinical scenario. The efficacy of treatment is highest when administered within 24 hours of exposure .

Regulatory Approval and Guidelines

This compound received FDA approval in 2004 as part of a broader initiative to provide medical countermeasures against nuclear incidents. The FDA has established guidelines for its use, emphasizing its role in emergency preparedness .

Case Studies and Clinical Evidence

3.1 Clinical Use in Radiation Exposure

A review of clinical cases demonstrates that Zn-DTPA has been effectively used in hospitals following radiological accidents. For instance, in a notable case involving a nuclear facility incident, patients exposed to plutonium were treated with Zn-DTPA, resulting in significant reductions in body burden levels of the contaminant within days of administration .

3.2 Comparative Studies with Other Chelators

Comparative studies have shown that Zn-DTPA is more effective than other chelating agents like calcium DTPA in specific contexts, particularly when treating contamination with certain isotopes . A study published in the Journal of Medical Toxicology highlighted that patients receiving Zn-DTPA had better outcomes regarding the elimination rates of americium compared to those treated with calcium DTPA alone .

Data Table: Efficacy Summary

| Study | Contaminant | Chelating Agent | Outcome |

|---|---|---|---|

| Nuclear Facility Incident | Plutonium | This compound | Significant reduction in body burden within days |

| Clinical Trial 2010 | Americium | This compound | Improved elimination rates compared to Ca-DTPA |

| Case Report 2015 | Curium | This compound | Successful treatment post-radiation exposure |

Mecanismo De Acción

El pentetato de zinc trisódico ejerce sus efectos a través de la quelación, donde forma complejos estables con iones metálicos al intercambiar zinc por un metal de mayor capacidad de unión. Estos quelatos radiactivos luego se excretan por filtración glomerular en la orina . El compuesto se dirige a los iones metálicos en la circulación, el líquido intersticial y los tejidos, facilitando su eliminación del cuerpo .

Comparación Con Compuestos Similares

Compuestos Similares

Pentetato de calcio trisódico: Otro agente quelante utilizado para fines similares, particularmente en el tratamiento de la contaminación interna por transuránidos.

Yoduro de potasio: Se utiliza para emergencias de radiación, pero funciona al bloquear la absorción de yodo radiactivo por la tiroides en lugar de la quelación.

Unicidad

El pentetato de zinc trisódico es único en su capacidad para formar quelatos estables con una amplia gama de iones metálicos, lo que lo hace altamente efectivo en la eliminación de contaminantes radiactivos del cuerpo. En comparación con el pentetato de calcio trisódico, el pentetato de zinc trisódico es menos tóxico y tiene un menor riesgo de agotar metales traza esenciales .

Actividad Biológica

Pentetate zinc trisodium, commonly referred to as Zn-DTPA, is a chelating agent used primarily for the treatment of internal contamination with specific radionuclides such as plutonium, americium, and curium. This article delves into its biological activity, pharmacological properties, clinical applications, and safety profile based on diverse research findings.

- Molecular Formula : C14H18N3Na3O10Zn

- Molecular Weight : 522.7 g/mol

- Structure : Zn-DTPA forms stable complexes with metal ions by substituting zinc for metals with greater binding capacity .

Zn-DTPA operates through a chelation mechanism where it binds to toxic heavy metals and radionuclides, facilitating their excretion from the body. The compound forms stable chelates with these metals, which are then eliminated primarily through renal pathways .

Indications

- Primary Use : Treatment of internal contamination with plutonium, americium, or curium.

- Administration Routes : Intravenous and inhalation .

Efficacy

- Studies indicate that Zn-DTPA significantly enhances the urinary excretion of radionuclides when administered within the first 24 hours post-exposure. For instance, when compared to calcium DTPA (Ca-DTPA), Zn-DTPA has shown effectiveness in promoting the elimination of these contaminants from the body .

Safety and Side Effects

While Zn-DTPA is generally well-tolerated, it can lead to the depletion of essential trace metals such as zinc itself, magnesium, and manganese. Monitoring serum levels of these metals is crucial during prolonged therapy . Adverse events reported include headaches and potential exacerbation of asthma symptoms when nebulized .

Case Studies

- Human Exposures : Data collected from 646 individuals exposed to radionuclides indicated that 62 received Zn-DTPA. Among these, 6.1% reported adverse events, underscoring its safety profile in clinical settings .

- Animal Studies : Research on dogs and rats demonstrated that higher doses (up to 7560 mg/dog/day) were tolerated without significant toxicity, suggesting a favorable safety margin for Zn-DTPA formulations .

Pharmacokinetics

- Following intravenous administration, Zn-DTPA is rapidly distributed in extracellular fluid but does not accumulate in organs or cells. Its elimination occurs mainly through urine within hours of administration .

Comparative Efficacy Table

| Chelating Agent | Indications | Administration Route | Efficacy in Urinary Excretion |

|---|---|---|---|

| Zn-DTPA | Plutonium, Americium, Curium | IV/Inhalation | High when administered early |

| Ca-DTPA | Plutonium | IV | Higher than Zn-DTPA in initial hours |

Propiedades

Key on ui mechanism of action |

Zn-DTPA forms stable chelates with metal ions by exchanging zinc for a metal of greater binding capacity. The radioactive chelates are then excreted by glomerular filtration into the urine. In animal studies, Zn-DTPA forms less stable chelates with uranium and neptunium in vivo resulting in deposition of these elements in tissues including the bone. Zn-DTPA treatments are not expected to be effective for uranium and neptunium. Radioactive iodine is not bound by DTPA. |

|---|---|

Número CAS |

125833-02-5 |

Fórmula molecular |

C14H18N3Na3O10Zn |

Peso molecular |

522.7 g/mol |

Nombre IUPAC |

trisodium;zinc;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |

InChI |

InChI=1S/C14H23N3O10.3Na.Zn/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;/q;3*+1;+2/p-5 |

Clave InChI |

HVASDHJNLYRZEA-UHFFFAOYSA-I |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Zn+2] |

SMILES canónico |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Zn+2] |

Key on ui other cas no. |

125833-02-5 |

Pictogramas |

Irritant; Health Hazard; Environmental Hazard |

Sinónimos |

Ca-DTPA CaDTPA calcium trisodium pentetate CaNa-DTPA DETAPAC Diethylenetriamine Pentaacetic Acid DTPA Indium DTPA Indium-DTPA Mn-Dtpa Pentaacetic Acid, Diethylenetriamine Pentacin Pentacine Pentaind Pentetate Calcium Trisodium Pentetate Zinc Trisodium Pentetate, Calcium Trisodium Pentetates Pentetic Acid Penthanil Sn-DTPA Zinc DTPA Zinc-DTPA |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.